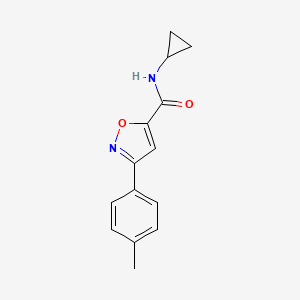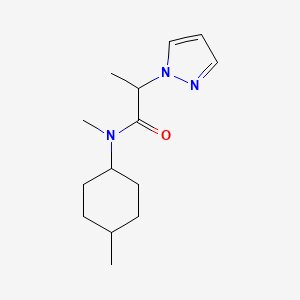
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide increases the release of these neurotransmitters, leading to improved motor function, cognitive function, and reduced seizure activity.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It increases the release of dopamine, acetylcholine, and glutamate, which are important neurotransmitters involved in motor function, cognition, and seizure activity. 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of the A1 receptor in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data for researchers. However, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the optimal dosage and administration of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide for these disorders. Another area of interest is the development of new analogs of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide with improved selectivity and potency. Finally, there is a need for further studies on the biochemical and physiological effects of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide to better understand its mechanism of action.
合成方法
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide can be synthesized through a multistep process starting from 2,6-dichloropyridine. The first step involves the conversion of 2,6-dichloropyridine to 2,6-dichloro-4-nitropyridine, which is then reduced to 2,6-dichloro-4-aminopyridine. The final step involves the reaction of 2,6-dichloro-4-aminopyridine with N,N-dimethylpropanediamine and acetic anhydride to yield 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide.
科学研究应用
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In Alzheimer's disease, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. In epilepsy, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce seizure activity and increase seizure threshold.
属性
IUPAC Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)9-5-6-12-10(7-9)14(3)4/h5-8H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJKNRULOMYEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
